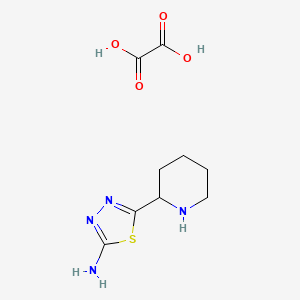

5-(Piperidin-2-yl)-1,3,4-thiadiazol-2-amine oxalate

Description

Properties

Molecular Formula |

C9H14N4O4S |

|---|---|

Molecular Weight |

274.30 g/mol |

IUPAC Name |

oxalic acid;5-piperidin-2-yl-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C7H12N4S.C2H2O4/c8-7-11-10-6(12-7)5-3-1-2-4-9-5;3-1(4)2(5)6/h5,9H,1-4H2,(H2,8,11);(H,3,4)(H,5,6) |

InChI Key |

XTBYMYWZCOVEPR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)C2=NN=C(S2)N.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-piperidinyl)-1,3,4-thiadiazol-2-amine oxalate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of piperidine with thiocarbohydrazide, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and reactors can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(2-Piperidinyl)-1,3,4-thiadiazol-2-amine oxalate can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

5-(2-Piperidinyl)-1,3,4-thiadiazol-2-amine oxalate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, including its use as a drug candidate for various diseases.

Industry: Utilized in the development of new materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of 5-(2-piperidinyl)-1,3,4-thiadiazol-2-amine oxalate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Anti-inflammatory Activity

- Hydroxyphenyl Derivatives (e.g., ): These compounds exhibit dual inhibition of COX-2 and 15-LOX, critical in inflammation. The 4-hydroxyphenyl group enhances hydrogen bonding with enzyme active sites, while thiazolidinone hybridization improves metabolic stability. In contrast, the piperidinyl group in the target compound may offer better lipophilicity for tissue penetration .

Anticancer Activity

- Indolyl Derivatives (e.g., ): The indole moiety facilitates π-stacking interactions with kinase ATP-binding pockets, yielding nanomolar PIM2 inhibition. Molecular docking studies highlight hydrogen bonding between the thiadiazole amine and kinase residues (e.g., Glu171 in PIM2) .

- Quinazoline Hybrids (e.g., ): These derivatives inhibit GSK-3β, a target in diabetes and cancer. The quinazoline ring provides rigidity, while the thiadiazole amine acts as a hydrogen bond donor. The target compound’s piperidine group could mimic rigid heterocycles, but its activity remains untested .

Antimicrobial Activity

- Nitrofuran Derivatives (e.g., ) : The 5-nitrofuran group generates reactive oxygen species (ROS), contributing to bactericidal effects. The target compound lacks this group but may leverage the piperidine’s basicity for membrane disruption .

- Benzylthio Derivatives (e.g., ) : Ultrasound-assisted synthesis of 5-(benzylthio) derivatives improved yields by 20–30%, suggesting scalable production methods. The target compound’s oxalate salt may require similar optimization for industrial synthesis .

Biological Activity

5-(Piperidin-2-yl)-1,3,4-thiadiazol-2-amine oxalate is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, anticancer, and other relevant pharmacological properties.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHNS·CHO

- Molecular Weight : Approximately 232.34 g/mol

- CAS Number : 36999-88-9

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

-

Antimicrobial Activity :

- The compound exhibits significant antibacterial properties against various strains of bacteria, particularly gram-negative bacteria such as Escherichia coli. Studies have shown that derivatives of thiadiazole can inhibit bacterial growth through mechanisms involving enzyme inhibition .

- A comparative study indicated that compounds containing the thiadiazole moiety demonstrated enhanced antibacterial activity compared to their non-thiadiazole counterparts .

- Anti-inflammatory Effects :

-

Anticancer Potential :

- Preliminary studies suggest that this compound may exhibit anticancer activity. It has been reported to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of mitochondrial pathways .

- Molecular docking studies have indicated favorable interactions with targets involved in cancer progression, suggesting a potential role in cancer therapy .

- Other Pharmacological Activities :

Antimicrobial Study

A study conducted on several thiadiazole derivatives revealed that compounds similar to this compound exhibited effective antibacterial activity against E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL depending on the specific derivative tested.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Thiadiazole A | 16 | E. coli |

| Thiadiazole B | 32 | Staphylococcus aureus |

Anti-inflammatory Research

In a controlled experiment assessing the anti-inflammatory effects of thiadiazole compounds, it was found that administration significantly reduced levels of TNF-alpha and IL-6 in a murine model of acute inflammation.

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Thiadiazole Group | 75 | 100 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.